3-Chloro-7-methylisoquinoline

Vue d'ensemble

Description

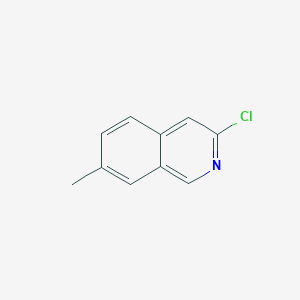

3-Chloro-7-methylisoquinoline is an organic compound with the molecular formula C10H8ClN. It is a derivative of isoquinoline, characterized by the presence of a chlorine atom at the third position and a methyl group at the seventh position of the isoquinoline ring. This compound is a colorless to pale yellow crystal with an orange fragrance .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-7-methylisoquinoline can be achieved through various methods. One common approach involves the chlorination of 7-methylisoquinoline. The reaction typically employs thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under reflux conditions. The reaction proceeds as follows:

Starting Material: 7-Methylisoquinoline

Chlorinating Agent: Thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5)

Reaction Conditions: Reflux

The reaction yields this compound as the primary product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar chlorinating agents. The reaction is typically carried out in a controlled environment to ensure safety and maximize yield. The product is then purified through distillation or recrystallization.

Analyse Des Réactions Chimiques

Types of Reactions

3-Chloro-7-methylisoquinoline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the third position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methyl group at the seventh position can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can undergo reduction reactions to form derivatives with reduced functional groups.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as amines or thiols, typically in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Substitution Reactions: Derivatives with substituted nucleophiles at the third position.

Oxidation Reactions: Aldehydes or carboxylic acids at the seventh position.

Reduction Reactions: Reduced derivatives with altered functional groups.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the anticancer properties of isoquinoline derivatives, including 3-chloro-7-methylisoquinoline. Isoquinolines have been found to exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures have shown activity against MCF-7 breast cancer cells, with IC₅₀ values indicating significant inhibition of cell growth .

Case Study : A study demonstrated that certain isoquinoline derivatives could inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. The specific mechanisms involved include the modulation of signaling pathways related to cell survival and apoptosis .

Neurological Disorders

This compound has also been investigated for its potential as a phosphodiesterase (PDE) inhibitor, which may be beneficial in treating neurological disorders such as schizophrenia and bipolar disorder. PDE inhibitors are known to enhance cognitive functions by increasing the levels of cyclic nucleotides in the brain .

Case Study : Research has indicated that isoquinoline derivatives can effectively inhibit PDE10A, leading to improved outcomes in animal models of psychiatric disorders. These findings suggest a pathway for developing new treatments with fewer side effects compared to traditional therapies .

Material Science Applications

In addition to its medicinal applications, this compound is being explored for use in material science. Its structural characteristics allow it to be used as a building block in synthesizing novel polymers and materials with unique properties.

Synthesis of Functional Materials

The compound can serve as a precursor for creating functionalized polymers that exhibit desirable mechanical and thermal properties. These materials can find applications in coatings, adhesives, and other industrial products.

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 3-Chloro-7-methylisoquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The exact pathways and targets involved can vary based on the specific context of its use.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Chloroisoquinoline: Lacks the methyl group at the seventh position.

7-Methylisoquinoline: Lacks the chlorine atom at the third position.

3-Bromo-7-methylisoquinoline: Contains a bromine atom instead of chlorine at the third position.

Uniqueness

3-Chloro-7-methylisoquinoline is unique due to the presence of both a chlorine atom at the third position and a methyl group at the seventh position. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Activité Biologique

3-Chloro-7-methylisoquinoline is a compound of significant interest within medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields, including antimicrobial and anticancer research.

Chemical Structure and Properties

This compound belongs to the isoquinoline family, characterized by a bicyclic structure that includes a benzene ring fused to a pyridine ring. Its molecular formula is with a molecular weight of approximately 191.63 g/mol. The presence of a chlorine atom at the third position and a methyl group at the seventh position contributes to its unique reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. For instance, studies have shown that isoquinoline derivatives can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). The minimum inhibitory concentrations (MICs) for these compounds often correlate with their lipophilicity, suggesting that structural modifications can enhance their antibacterial potency .

| Compound | Target Bacteria | MIC (μg/mL) | Activity |

|---|---|---|---|

| This compound | MRSA | 4-8 | Moderate |

| This compound | VRE | 4-8 | Moderate |

Anticancer Activity

In vitro studies have demonstrated that derivatives of isoquinoline, including this compound, possess anticancer properties. For example, compounds have been evaluated against MCF-7 breast cancer cells, showing IC50 values indicating significant cytotoxic effects. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 16.1 | Apoptosis induction |

The biological effects of this compound are primarily attributed to its interaction with specific molecular targets within cells. The compound may inhibit key enzymes or receptors involved in cellular processes such as proliferation and apoptosis. For instance, studies have indicated that isoquinoline derivatives can bind to bacterial FtsZ protein, disrupting cell division in bacteria .

Medicinal Chemistry

This compound is being explored as a lead compound for developing new therapeutic agents due to its promising biological activities. Its unique structure allows for further modifications that can enhance efficacy and selectivity against various diseases.

Proteomics and Bioimaging

The compound has been utilized in proteomics research to study protein interactions and modifications. By conjugating it to peptides, researchers can track biological processes using mass spectrometry. Additionally, its photophysical properties make it suitable for developing fluorescent probes for bioimaging applications .

Case Studies

- Antibacterial Activity : A study assessed the antibacterial effects of several isoquinoline derivatives against MRSA and VRE. The results demonstrated that structural modifications significantly affected the MIC values, highlighting the importance of chemical structure in biological activity.

- Anticancer Screening : In another investigation involving MCF-7 cells, various isoquinoline derivatives were screened for cytotoxicity. The findings suggested that specific substitutions on the isoquinoline ring could enhance anticancer activity.

Propriétés

IUPAC Name |

3-chloro-7-methylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c1-7-2-3-8-5-10(11)12-6-9(8)4-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZGPSMOHOBPNJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CN=C(C=C2C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60610407 | |

| Record name | 3-Chloro-7-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033201-77-2 | |

| Record name | 3-Chloro-7-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.